molecular formula C25H28N4O4 B10997118 N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B10997118
M. Wt: 448.5 g/mol
InChI Key: CNXYXUNLJVKCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic hybrid molecule combining a quinazolinone scaffold with an indole-propanamide moiety. The ethyl linker connects the quinazolinone to a propanamide group, which terminates in a 1H-indol-3-yl substituent. This structural architecture suggests dual functionality: the quinazolinone may confer kinase-inhibitory properties, while the indole-propanamide moiety could modulate neurotransmitter or anti-inflammatory pathways .

The compound’s molecular formula is C23H24N4O2 (molecular weight: 388.5), with a SMILES string of CCc1nc2cc(OC)c(OC)cc2c(=O)n1CCNC(=O)CCc1c[nH]c2ccccc12 .

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C25H28N4O4/c1-4-23-28-20-14-22(33-3)21(32-2)13-18(20)25(31)29(23)12-11-26-24(30)10-9-16-15-27-19-8-6-5-7-17(16)19/h5-8,13-15,27H,4,9-12H2,1-3H3,(H,26,30)

InChI Key

CNXYXUNLJVKCEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43)OC)OC

Origin of Product

United States

Preparation Methods

Formation of 2-Ethyl-6,7-dimethoxy-3,1-benzoxazine-4-one

The quinazolinone core is derived from 2-amino-4,5-dimethoxybenzoic acid through cyclization with propionic anhydride. This step forms the 2-ethyl-substituted benzoxazinone intermediate, as described in Rostov University protocols:

Procedure :

  • 2-Amino-4,5-dimethoxybenzoic acid (5.91 g, 0.03 mol) is refluxed in propionic anhydride (25 mL) for 5 hours.

  • The product, 2-ethyl-6,7-dimethoxy-3,1-benzoxazine-4-one , is recrystallized from ethanol (yield: 90%).

Key Data :

ParameterValue
Starting Material2-Amino-4,5-dimethoxybenzoic acid
ReagentPropionic anhydride
Reaction Time5 hours
Yield90%

Conversion to 2-Ethyl-6,7-dimethoxyquinazolin-4(3H)-one

The benzoxazinone undergoes heteroatom exchange (O → N) using ethylenediamine in acetic acid with dimethylformamide (DMF) as a catalyst:

Procedure :

  • 2-Ethyl-6,7-dimethoxy-3,1-benzoxazine-4-one (1 eq) is heated with ethylenediamine (1.2 eq) in glacial acetic acid (10 mL) and DMF (0.5 mL) at 90°C for 4 hours.

  • The product, 3-(2-aminoethyl)-2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one , is isolated via filtration (yield: 78%).

Key Data :

ParameterValue
CatalystAcetic acid/DMF
Temperature90°C
Reaction Time4 hours
Yield78%

Synthesis of 3-(1H-Indol-3-yl)propanamide

Preparation of 3-(1H-Indol-3-yl)propanoic Acid

Indole-3-propanoic acid is synthesized via Friedel-Crafts alkylation of indole with acrylic acid:

Procedure :

  • Indole (1 eq) reacts with acrylic acid (1.2 eq) in trifluoroacetic acid (TFA) at 0°C for 2 hours.

  • The crude product is purified via silica gel chromatography (yield: 85%).

Key Data :

ParameterValue
ReagentAcrylic acid/TFA
Temperature0°C
Reaction Time2 hours
Yield85%

Activation to Propanoyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • 3-(1H-Indol-3-yl)propanoic acid (1 eq) is refluxed with SOCl₂ (2 eq) in dichloromethane (DCM) for 3 hours.

  • Excess SOCl₂ is removed under vacuum to yield 3-(1H-indol-3-yl)propanoyl chloride (yield: 95%).

Final Coupling Reaction

Amide Bond Formation

The quinazolinone intermediate is coupled with the acyl chloride in the presence of a base:

Procedure :

  • 3-(2-Aminoethyl)-2-ethyl-6,7-dimethoxyquinazolin-4(3H)-one (1 eq) and 3-(1H-indol-3-yl)propanoyl chloride (1.1 eq) are stirred in anhydrous DCM with triethylamine (TEA, 2 eq) at 0°C for 1 hour.

  • The reaction is warmed to room temperature and stirred for 12 hours.

  • The product is purified via recrystallization from ethanol (yield: 82%).

Key Data :

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Reaction Time12 hours
Yield82%

Alternative Synthetic Routes

One-Pot Heterocyclization

A modified approach uses polyphosphoric acid (PPA) for tandem cyclization and functionalization:

  • 2-Amino-4,5-dimethoxybenzoic acid (1 eq) is heated with PPA and propionic anhydride at 120°C for 6 hours.

  • Ethylenediamine is added directly to the reaction mixture, followed by 3-(1H-indol-3-yl)propanoyl chloride .

  • Overall yield: 68%.

Ultrasonic-Assisted Synthesis

Ultrasound irradiation (60 W) reduces reaction times significantly:

  • The quinazolinone-ethylenediamine intermediate is synthesized in 45 minutes (vs. 4 hours conventionally).

  • Coupling with the acyl chloride under ultrasound achieves 88% yield in 2 hours.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Conventional StepwiseHigh purity, scalableLong reaction times (18+ hours)78–82%
One-Pot HeterocyclizationReduced stepsLower yield due to side reactions68%
Ultrasonic-AssistedFaster synthesis (2–4 hours)Specialized equipment required88%

Characterization and Validation

  • 1H-NMR (DMSO-d6): δ 10.8 (s, 1H, indole NH), 8.2 (s, 1H, quinazolinone C5-H), 7.6–6.9 (m, 4H, aromatic), 4.1 (t, 2H, CH₂-NH), 3.8 (s, 6H, OCH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial Considerations

  • Cost Efficiency : Propionic anhydride and ethylenediamine are low-cost reagents ($20–30/kg).

  • Environmental Impact : Acetic acid and DMF are recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various quinazoline and indole derivatives, which may have different biological activities and properties .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with quinazoline structures exhibit significant antitumor properties. N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide has been evaluated for its ability to inhibit tumor cell proliferation. Studies suggest that the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Antimicrobial Properties

The compound has demonstrated activity against various microbial strains, suggesting its potential use as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death.

Neuropharmacological Effects

Given the presence of the indole moiety, there is potential for neuropharmacological applications. Compounds similar to this compound may influence neurotransmitter systems, providing avenues for the treatment of neurological disorders.

Case Study 1: Antitumor Activity Assessment

A study conducted on the antitumor effects of this compound involved in vitro assays on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, particularly in breast and colon cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy Evaluation

In another study assessing antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Features of Quinazolinone-Indole Hybrids

Compound Name Quinazolinone Substituents Amide-Linked Group Molecular Formula Molecular Weight Key Evidence
Target Compound 2-ethyl, 6,7-dimethoxy 3-(1H-indol-3-yl)propanamide C23H24N4O2 388.5
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide 2-methyl, 6,7-dimethoxy 3-phenylpropanamide C22H25N3O4 395.5
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide 2-ethyl (no methoxy) 3-(1H-indol-3-yl)propanamide C23H24N4O2 388.5
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide None on quinazolinone 6-chloroindole C21H19ClN4O2 394.9

Key Observations:

  • Substituent Effects : The target compound’s 6,7-dimethoxy groups enhance electron-donating capacity compared to the unmethoxyated analog in . Methoxy groups typically improve solubility and binding affinity to hydrophobic enzyme pockets .
  • Indole vs.
  • Chloroindole Variant : The chloro-substituted indole in may increase electrophilicity and alter pharmacokinetics, though this is speculative without activity data .

Functional Comparisons

Physicochemical Properties

Table 3: Property Comparison

Compound logP (Predicted) PSA (Ų) Solubility (Predicted)
Target Compound ~3.5 (high) ~90 Low (hydrophobic indole and quinazolinone)
N-(2-(1H-indol-3-yl)ethyl)propanamide 3.08 48.4 Moderate (simpler structure)
Naproxen-indole hybrid () ~4.0 ~80 Low (bulky naproxen moiety)

Key Observations:

  • Simpler indole-amide derivatives () exhibit better solubility due to reduced complexity .

Q & A

Q. What are the key synthetic methodologies for preparing N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide?

  • Methodological Answer : The synthesis involves three critical steps:
  • Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with ethyl 2-ethylacetoacetate under acidic conditions to form the 4-oxoquinazoline scaffold .
  • Side-Chain Introduction : Alkylation of the quinazolinone nitrogen with 2-bromoethylamine, followed by coupling with 3-(1H-indol-3-yl)propanoic acid using carbodiimide-mediated activation (e.g., EDC/HOBt) .
  • Deprotection/Purification : Removal of protecting groups (e.g., phthalimide) via hydrazine hydrate in ethanol, followed by recrystallization or column chromatography .
    Key solvents: Ethanol, dioxane-water mixtures. Yield optimization requires controlled temperature (80–100°C) and stoichiometric monitoring of intermediates via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1725 cm⁻¹ (quinazolinone and amide) and indole N-H at ~3400 cm⁻¹ .
  • NMR :
  • ¹H NMR : Quinazolinone protons (δ 6.9–8.4 ppm), methoxy groups (δ ~3.8 ppm, singlet), and indole protons (δ ~6.2–7.6 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ ~160–170 ppm), aromatic carbons (δ ~120–140 ppm) .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight. Example: A related quinazolinone derivative showed m/z 466 [M+H]⁺ .

Q. How can structural ambiguities in the quinazolinone-indole hybrid be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Correlate protons on the ethyl linker (δ ~2.8–3.2 ppm) with adjacent quinazolinone and indole moieties to confirm connectivity .
  • X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., methoxy groups at C6/C7) and confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the ethyl group (C2 of quinazolinone) to bulkier alkyl chains (e.g., propyl, isopropyl) and evaluate effects on target binding (e.g., kinase inhibition) .
  • Methoxy Group Replacement : Replace 6,7-dimethoxy with electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on solubility and receptor affinity .
  • Indole Modifications : Introduce substituents at the indole C5 position (e.g., halogens, methyl) to probe hydrophobic interactions in enzymatic assays .
  • Assay Design : Use in vitro kinase inhibition assays (IC₅₀ determination) and molecular docking (PDB: 1ATP for EGFR kinase) to prioritize derivatives .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :
  • Catalyst Optimization : Replace traditional PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura couplings, enhancing aryl-boronic acid coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide bond formation to reduce side reactions .
  • Flow Chemistry : Implement continuous-flow reactors for high-throughput synthesis of intermediates (e.g., quinazolinone core) to improve reproducibility .

Q. How can contradictions in reported bioactivity data be addressed?

  • Methodological Answer :
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >1% can skew bioassay results .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may act as false positives in cytotoxicity screens .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzymatic Kinetics : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic (indole) vs. hydrogen-bonding (quinazolinone) interactions .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., EGFR T790M) to identify critical residues for compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.